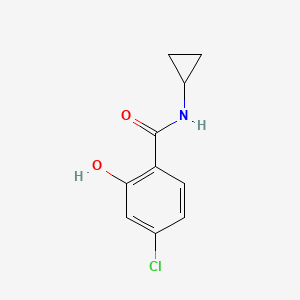

4-chloro-N-cyclopropyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIUYALTBJYXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-chloro-N-cyclopropyl-2-hydroxybenzamide and its Analogues

The principal approach to synthesizing this compound is through the formation of an amide bond between 4-chloro-2-hydroxybenzoic acid and cyclopropylamine (B47189). The presence of a hydroxyl group on the benzoic acid precursor requires careful consideration of the reaction conditions to avoid side reactions.

Amide Bond Formation Strategies: Condensation and Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. For the preparation of this compound, several coupling methodologies are employed to facilitate this transformation efficiently.

Carbodiimides are widely used reagents that activate carboxylic acids for nucleophilic attack by amines. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly utilized. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by cyclopropylamine to form the desired amide. To enhance the reaction rate and minimize side reactions like the formation of N-acylurea, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

A plausible synthetic scheme using EDC and HOBt is outlined below:

| Reactants | Reagents | Solvent | Product |

| 4-chloro-2-hydroxybenzoic acid, Cyclopropylamine | EDC, HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | This compound |

This table represents a general methodology based on standard carbodiimide (B86325) coupling reactions.

Beyond carbodiimides, other dehydrating agents can be employed for amide bond formation. Thionyl chloride (SOCl₂), for instance, can convert the carboxylic acid to a more reactive acyl chloride. This intermediate then readily reacts with the amine. A base, such as triethylamine (B128534) (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction. nih.govnih.gov This method has been successfully applied to the synthesis of related N-substituted 2-hydroxybenzamides. nih.govnih.gov

A representative reaction is as follows:

Activation of Carboxylic Acid: 4-chloro-2-hydroxybenzoic acid is reacted with thionyl chloride in an inert solvent like chloroform (B151607) to form 4-chloro-2-hydroxybenzoyl chloride.

Amidation: The resulting acyl chloride is then reacted in situ with cyclopropylamine in the presence of a base to yield this compound.

It is crucial to control the reaction temperature, as the hydroxyl group can potentially react with thionyl chloride. A strategic approach to circumvent this involves protecting the hydroxyl group, for example, as a methoxy (B1213986) ether, prior to the amidation step. The protecting group can then be removed in a subsequent step. nih.gov

Nucleophilic Substitution Reactions on Benzamide (B126) Frameworks

The benzamide framework of this compound is amenable to nucleophilic substitution reactions, particularly at the chlorine-substituted carbon. The reactivity of the aryl chloride is influenced by the electron-withdrawing nature of the amide group. While direct nucleophilic aromatic substitution (SNA) on such a system typically requires harsh conditions, the presence of activating groups or the use of metal catalysis can facilitate these transformations. For instance, the chloro substituent could potentially be displaced by other nucleophiles, such as alkoxides or amines, under specific reaction conditions, leading to the synthesis of a diverse range of analogues.

Oxidative and Reductive Modifications of Benzamide Derivatives

The chemical structure of this compound offers possibilities for oxidative and reductive modifications. The cyclopropyl (B3062369) group, for example, can undergo oxidative ring-opening reactions under certain enzymatic or chemical conditions. nih.govnih.gov Studies on N-cyclopropylamines have shown that single-electron transfer oxidation can lead to the fragmentation of the cyclopropyl ring. nih.gov

Reductive modifications could potentially target the chloro group. Catalytic hydrogenation, for instance, could be employed for dehalogenation, yielding N-cyclopropyl-2-hydroxybenzamide. The choice of catalyst and reaction conditions would be critical to ensure the selectivity of the reduction and to avoid the reduction of the aromatic ring or the amide functionality. The reduction of carboxylic acid derivatives, including amides, to alcohols or amines is also a well-established transformation, typically requiring strong reducing agents like lithium aluminum hydride. youtube.com

Stereoselective Synthesis Approaches for Chiral Benzamide Precursors

The introduction of chirality can be achieved through the use of enantiomerically pure precursors. In the context of this compound analogues, stereocenters could be introduced on the cyclopropyl ring. The synthesis of chiral cyclopropylamines is a well-developed field. researchgate.netmdpi.comorganic-chemistry.org Asymmetric cyclopropanation reactions, often catalyzed by transition metals, can produce chiral cyclopropane (B1198618) derivatives that can be converted to the corresponding chiral amines. researchgate.netmdpi.com These enantiopure amines can then be used in the amide bond formation step to produce chiral analogues of the target compound.

Functional Group Interconversions and Derivatization Strategies

The molecular architecture of this compound presents several avenues for chemical modification, primarily centered on the reactivity of its halogen and hydroxyl substituents on the aromatic ring and the unique chemical nature of the N-cyclopropyl moiety. These functional groups are key sites for derivatization to modulate the compound's physicochemical properties.

The benzamide ring of the title compound is substituted with both a hydroxyl (-OH) group and a chlorine (-Cl) atom. The interplay of these substituents dictates the reactivity of the aromatic system.

Hydroxyl Group Reactivity: The phenolic hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring. wikipedia.org This property enhances the nucleophilicity of the ring. Common derivatization strategies for the hydroxyl group include O-alkylation (etherification) and O-acylation (esterification).

Etherification: Conversion to an ether is typically achieved by deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (like acyl chlorides or anhydrides). researchgate.net Fischer-Speier esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH), is a common method. organic-chemistry.org The use of coupling reagents can also facilitate this transformation, often under milder conditions. researchgate.net

Halogen Group Reactivity: The chlorine atom is a deactivating group, meaning it withdraws electron density from the ring, making electrophilic substitution slower. However, like the hydroxyl group, it is also ortho-, para-directing. Its primary mode of reactivity is nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive toward nucleophiles unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the halide. libretexts.org In the case of this compound, the presence of the amide and hydroxyl groups does not strongly activate the ring for SNAr. However, under specific conditions, such as high temperatures or the use of strong nucleophiles and catalysts, substitution of the chlorine atom can be achieved. For instance, strategies involving the generation of a phenoxyl radical from the hydroxyl group can activate the ring for SNAr by leveraging the radical as a powerful electron-withdrawing entity. nih.govosti.gov

The following table summarizes potential derivatization reactions for these functional groups.

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

| Hydroxyl (-OH) | Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X) | 2-Alkoxy-4-chloro-N-cyclopropylbenzamide |

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst or Acyl Chloride (R-COCl) + Base | 2-(Acyloxy)-4-chloro-N-cyclopropylbenzamide | |

| Chlorine (-Cl) | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂NH) + High Temperature/Catalyst | 4-Substituted-N-cyclopropyl-2-hydroxybenzamide |

The N-cyclopropyl group is a strained three-membered ring that exhibits unique chemical properties, making it susceptible to ring-opening reactions under specific conditions. This reactivity provides a pathway to more complex acyclic structures.

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it behave somewhat like a double bond, susceptible to cleavage by electrophiles. For N-cyclopropyl amides, ring-opening can be induced by Lewis acids or under superacidic conditions. rsc.orgresearchgate.netnih.gov

Research has demonstrated that N-cyclopropyl amides undergo a ring-opening rearrangement reaction in the presence of aluminum chloride (AlCl₃). rsc.org This transformation proceeds through a proposed "Heine-type" aziridine (B145994) intermediate, ultimately leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines, depending on the reaction pathway. rsc.orgresearchgate.net Similarly, in superacidic media (e.g., CF₃SO₃H), protonation of the amide carbonyl can initiate cleavage of the cyclopropane ring. nih.gov Depending on the substitution pattern of the cyclopropane, cleavage can occur at either the vicinal (C1-C2) or distal (C2-C3) bond. nih.gov

Another study reported a ring-expanding reaction where N-cyclopropyl amides, when treated with triphenylphosphine (B44618) and a carbon tetrahalide, are converted into N-substituted pyrrolidin-2-ones. nih.gov This process involves the in situ formation of an imidoyl halide, which facilitates the ring expansion.

The table below outlines key transformations involving the N-cyclopropyl moiety.

| Reaction Type | Reagents and Conditions | Product Type |

| Lewis Acid-Mediated Ring-Opening | AlCl₃ | N-(2-chloropropyl)amides or 5-methyl-2-oxazolines rsc.orgresearchgate.net |

| Superacid-Mediated Ring-Opening | CF₃SO₃H | Acyclic amides (e.g., N,4-diphenylbut-3-enamide from a phenylcyclopropyl amide derivative) nih.gov |

| Ring Expansion | PPh₃, CX₄ (X = Cl, Br) | N-substituted pyrrolidin-2-ones nih.gov |

Continuous Flow Synthesis Techniques for Cyclopropane-Containing Amides

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, reduced reaction times, and greater scalability. researchgate.net These benefits are particularly relevant for the synthesis of structurally complex molecules like cyclopropane-containing amides.

The synthesis of the cyclopropylamine precursor is a key step that can be optimized using flow chemistry. One study developed a highly efficient continuous-flow microreaction system for the Hofmann rearrangement to produce cyclopropylamine (CPA). acs.org This method achieved a 96% yield with a residence time of only 4 minutes at 90 °C, a significant improvement over traditional batch methods which suffer from lower efficiency and stability issues. acs.org

Furthermore, telescoped multi-step continuous flow systems have been designed to streamline the synthesis of more complex cyclopropane derivatives. rsc.org For example, a two-step flow process was developed for the synthesis of 1,1-cyclopropane aminoketones. rsc.orgrsc.org This system integrates the photocyclization of 1,2-diketones to form 2-hydroxycyclobutanones with their subsequent reaction with amines to yield the desired cyclopropylamine derivatives. rsc.org This integrated approach eliminates the need for intermediate purification, drastically shortens reaction times from 48 hours in batch to just 30 minutes in flow, and maximizes productivity. rsc.org

Direct amide formation in continuous flow has also been extensively studied, providing efficient routes to the final amide products. rsc.orgnih.gov Methods include the use of coupling agents like carbon disulfide with a reusable alumina (B75360) catalyst or direct condensation at high temperatures and pressures. rsc.orgnih.gov These flow-based amidation techniques can be coupled with the synthesis of cyclopropylamine to create a fully continuous process for producing N-cyclopropyl amides.

The table below compares key parameters of relevant continuous flow synthesis methods.

| Reaction | System Type | Key Parameters | Yield | Reference |

| Cyclopropylamine Synthesis (Hofmann Rearrangement) | Microreaction System | Residence Time: 4 min Temperature: 90 °C | 96% | acs.org |

| 1,1-Cyclopropane Aminoketone Synthesis | Two-Step Telescoped Flow Reactor | Residence Time: ~30 min | Good | rsc.org |

| Oxidative Amidation | Two-Step Flow System | Residence Time: 30-33 min Temperature: 50-80 °C | 66-84% | researchgate.net |

| Direct Amidation (CS₂ mediated) | Packed-Bed Reactor (Al₂O₃) | Temperature: 200 °C Pressure: 50 bar | 94-98% | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 4-Chloro Substituent on Reactivity and Biological Activity

The presence of a chlorine atom at the 4-position of the benzamide (B126) ring significantly modulates the electronic properties and interaction potential of the molecule. This halogen substituent is not merely a passive placeholder but an active contributor to the compound's chemical reactivity and its ability to engage with biological targets.

Electrophilicity Enhancement and Cross-Coupling Reactivity

The chlorine atom, being an electronegative element, exerts a notable influence on the electron distribution of the benzene (B151609) ring. Through its inductive effect, it withdraws electron density from the ring, thereby increasing the electrophilicity of the aromatic system. This electronic perturbation can influence the reactivity of the compound in various chemical transformations. For instance, the increased partial positive charge on the carbon atom to which the chlorine is attached makes it more susceptible to nucleophilic aromatic substitution reactions, although such reactions typically require stringent conditions.

Halogen Bonding Interactions in Protein-Ligand Systems

Beyond its impact on covalent reactivity, the 4-chloro substituent plays a crucial role in non-covalent interactions, particularly through halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom in a protein. nih.govbiorxiv.org The polarization of the C-Cl bond creates a region of positive electrostatic potential on the outer side of the chlorine atom, opposite to the C-Cl bond, enabling it to act as a Lewis acid. biorxiv.org

This interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity in drug design. nih.gov In the context of 4-chloro-N-cyclopropyl-2-hydroxybenzamide, the chlorine atom can engage in halogen bonds with backbone carbonyl oxygens or the side chains of amino acid residues like serine, threonine, aspartate, or glutamate (B1630785) within a target's binding pocket. biorxiv.org The strength and geometry of these bonds are comparable to classical hydrogen bonds, making them a valuable tool for optimizing ligand potency.

| Parameter | Description | Significance in Molecular Design |

|---|---|---|

| Donor Atom | Chlorine (in C-Cl bond) | Provides a directional electrophilic site (σ-hole). |

| Acceptor Atom | O, N, S (in protein residues) | Acts as a nucleophile/Lewis base to interact with the σ-hole. biorxiv.org |

| Interaction Type | Non-covalent, directional | Contributes to binding affinity and selectivity. nih.gov |

| Bond Strength | Comparable to hydrogen bonds | Can be a key component of the overall ligand binding energy. |

Role of the N-Cyclopropyl Moiety in Molecular Recognition and Potency

The N-cyclopropyl group is a prevalent feature in modern medicinal chemistry, valued for its unique combination of steric and electronic properties. scientificupdate.com Its incorporation into the amide linkage of this compound has profound implications for the molecule's conformation, physicochemical properties, and biological activity.

Steric and Electronic Effects of the Cyclopropyl (B3062369) Group

The cyclopropyl ring is a small, rigid, three-membered carbocycle that imparts significant conformational constraint. researchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor by locking the molecule into a more defined, bioactive conformation. iris-biotech.denih.gov The coplanarity of its three carbon atoms and its shorter C-C bonds (approx. 1.51 Å) distinguish it from more flexible alkyl groups. researchgate.netnih.govscilit.com

| Property | Description | Impact on Drug Design |

|---|---|---|

| Conformation | Rigid, conformationally constrained. researchgate.net | Reduces entropic penalty upon binding, can lock in bioactive conformation. iris-biotech.denih.gov |

| C-C Bond Length | Relatively short (approx. 1.51 Å). nih.govscilit.com | Contributes to the ring's unique geometry and stability. |

| Electronic Character | Enhanced π-character in C-C bonds. nih.govscilit.com | Allows for potential electronic interactions with target sites. |

| Metabolic Stability | C-H bonds are stronger than in alkanes. researchgate.netnih.gov | Often increases metabolic stability by blocking CYP450-mediated oxidation. iris-biotech.dehyphadiscovery.com |

Cyclopropyl Group as a Key Pharmacophore in Chemical Series

The cyclopropyl ring is a well-established pharmacophore in numerous approved drugs and clinical candidates, highlighting its value in drug discovery. scientificupdate.comnih.gov It can serve either as a central structural element or as a substituent to enhance pharmacological performance. iris-biotech.de Its utility stems from its ability to address multiple challenges in drug development simultaneously, including enhancing potency, increasing metabolic stability, and reducing off-target effects. scientificupdate.comnih.govscilit.com

A classic example of its application is the replacement of metabolically labile groups. For instance, an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, can be replaced by an N-cyclopropyl group to improve metabolic stability and prolong the drug's half-life. iris-biotech.dehyphadiscovery.com In many chemical series, the cyclopropyl group is integral to the pharmacophore, meaning its specific size, shape, and electronic properties are essential for optimal interaction with the biological target. Its frequent appearance in successful drug molecules, such as the tyrosine kinase inhibitor Cabozantinib, underscores its role as a privileged structural motif in medicinal chemistry. iris-biotech.de

Significance of the 2-Hydroxy Group for Molecular Interactions

The hydroxyl group at the ortho position (position 2) of the benzamide is a key determinant of the molecule's behavior. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions that stabilize the molecule's conformation and mediate its binding to enzyme active sites.

The 2-hydroxy group, in conjunction with the adjacent amide moiety, can form a strong intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This interaction creates a stable, quasi-six-membered ring structure known as an S(6) ring motif nih.gov. This pre-organization of the ligand's conformation can reduce the entropic penalty upon binding to a receptor, potentially enhancing binding affinity.

In enzyme-ligand complexes, this intramolecular bond can be disrupted in favor of forming intermolecular hydrogen bonds with amino acid residues in the active site researchgate.net. The 2-hydroxy group can serve as a hydrogen bond donor to an acceptor residue (like aspartate or glutamate), while the amide carbonyl can accept a hydrogen bond from a donor residue (like serine or lysine). This ability to engage in a network of hydrogen bonds is a crucial factor in the molecular recognition and stabilization of the ligand within the binding pocket of a protein nih.govmdpi.com. Studies on related salicylamides have shown that both intramolecular and intermolecular hydrogen bonds are fundamental to their structural arrangement and function researchgate.net.

Selectivity is also heavily influenced by the precise positioning of this group. The rigid geometry imposed by the aromatic ring and the intramolecular hydrogen bond orients the hydroxyl group in a specific direction. This allows it to interact selectively with complementary residues in the target enzyme, while potentially preventing effective binding to off-target proteins that lack the correct arrangement of hydrogen bonding partners.

Positional Isomerism and Substituent Effects on Biological Activity

The specific arrangement of substituents on the benzamide scaffold is critical for its activity. Changes in the position of the chloro and hydroxy groups, or modifications to the N-alkyl group, can lead to significant changes in the compound's biological profile.

Chloro Substituent: The placement of the electron-withdrawing chlorine atom at position 4 influences the electronic properties of the entire phenyl ring. This affects the acidity of the 2-hydroxy group and the basicity of the amide, thereby modulating the strength of hydrogen bonds it can form researchgate.net. Moving the chlorine to other positions (e.g., position 3 or 5) would alter the molecule's electronic distribution and shape, likely impacting its binding affinity and selectivity. For example, in related N-phenylbenzamides, the position of a halogen substituent has been shown to be a sensitive determinant of the molecule's crystal packing and intermolecular interactions mdpi.comresearchgate.net.

Hydroxy Substituent: As discussed, the ortho-hydroxy group is critical. An isomer with the hydroxyl group at the meta (position 3) or para (position 4) position would lack the ability to form the key intramolecular hydrogen bond with the amide carbonyl. This would result in a more flexible conformation and a different set of potential interactions with a biological target, almost certainly leading to a different and likely reduced biological activity.

The table below summarizes the expected impact of positional changes on the molecular properties, based on general principles of medicinal chemistry.

| Modification | Expected Effect on Molecular Properties | Potential Impact on Biological Activity |

| Chloro Group Position | ||

| Move Cl from C4 to C3 | Alters dipole moment and electronic distribution. | May decrease or alter binding affinity and selectivity. |

| Move Cl from C4 to C5 | Changes steric profile and electronic influence on the 2-hydroxy group. | Likely to modify binding interactions and activity. |

| Hydroxy Group Position | ||

| Move OH from C2 to C3 | Prevents intramolecular H-bond with amide; increases conformational flexibility. | Drastic reduction or loss of specific activity is expected. |

| Move OH from C2 to C4 | Prevents intramolecular H-bond; places H-bond donor/acceptor at a different vector. | Significant change in binding mode and activity profile. |

Conformational Analysis and Dihedral Angle Studies of Benzamide Scaffolds

The benzamide scaffold is generally not perfectly planar. The degree of planarity is described by the dihedral angle (or torsion angle) between the plane of the phenyl ring and the plane of the amide group. In the solid state, related 2-hydroxybenzamide structures are stabilized by the previously mentioned intramolecular hydrogen bond, which favors a more planar conformation to maximize orbital overlap and hydrogen bond strength researchgate.net. However, some deviation from planarity is common. For example, the crystal structure of a similar compound, N-(4-Chlorophenyl)-2-hydroxybenzamide, shows a dihedral angle of 20.02° between its two aromatic rings nih.gov. Studies on other benzamide isomers show that this torsion angle is highly sensitive to the substitution pattern on the phenyl ring mdpi.com.

The conformational landscape dictates which shapes the molecule can adopt and, therefore, how it can interact with a binding site. A rigid scaffold with a well-defined, low-energy conformation is often desirable as it reduces the entropic cost of binding. The intramolecular hydrogen bond in this compound plays a significant role in restricting the conformational freedom around the C(aryl)-C(amide) bond, guiding the molecule into a shape that is favorable for biological activity.

The table below presents typical dihedral angles for related benzamide structures, illustrating the conformational preferences of this scaffold.

| Compound | Key Dihedral Angle | Angle Value | Source |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | Angle between aromatic rings A and B | 20.02° | nih.gov |

| p-Fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide | C7-N1-C8-C13 Torsion Angle | Varies significantly with substituent position | mdpi.com |

| Bicalutamide (Form I) | C3–C2–N(H)–C9 Torsion Angle | -28.5° | mdpi.com |

| Bicalutamide (Form II) | C3–C2–N(H)–C9 Torsion Angle | -164.4° | mdpi.com |

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Targets and Binding Mechanisms

The molecular interactions of 2-substituted benzamides, a class of compounds to which 4-chloro-N-cyclopropyl-2-hydroxybenzamide belongs, have been a key area of investigation. These studies aim to understand how these molecules bind to their enzymatic targets and the specific nature of this inhibition.

Benzamide (B126) derivatives have been identified as potent inhibitors of histone deacetylases. nih.gov The nature of the substituent at the 2-position of the benzamide ring plays a critical role in determining the potency and selectivity of HDAC inhibition. For instance, studies on a series of 2-substituted benzamides have shown that subtle variations in this substituent can lead to dramatic changes in subtype selectivity. nih.gov

In the case of close analogues, such as 2-cyclopropylbenzamide, the inhibitory activity has been quantified. This compound demonstrated an IC50 of 170 nM against HDAC3. nih.gov The kinetics of this inhibition are crucial for understanding the compound's efficacy and duration of action at a molecular level. The benzamide moiety itself is recognized as a zinc-binding group, which is a key feature for the inhibitory activity of this class of compounds against the zinc-dependent HDAC enzymes. acs.org

The interaction between 2-substituted benzamide inhibitors and HDAC enzymes has been elucidated through structural studies. A key finding is that the binding mode can differ significantly depending on the nature of the 2-substituent. For example, X-ray crystal structures of inhibitors bound to HDAC2 have revealed different binding modes to the catalytic zinc ion. acs.org

For some 2-substituted benzamides, where the substituent does not chelate with the zinc ion, the inhibitor can induce a conformational change in the binding pocket. This involves the flipping of a tyrosine residue (Tyr305 in HDAC2) from an "in" to an "out" conformation. nih.gov This induced fit is thought to be a key determinant of the high selectivity for certain HDAC isoforms, such as HDAC3. The cyclopropyl (B3062369) group in analogues like 2-cyclopropylbenzamide may fit optimally into this induced pocket. nih.gov This dynamic interaction highlights the sophisticated mechanism through which these inhibitors achieve their target specificity.

Specific Biological Pathways Modulated by this compound and its Analogues

The primary biological pathway modulated by this class of compounds is the histone deacetylation pathway. By inhibiting HDAC enzymes, these molecules lead to an accumulation of acetylated histones, which in turn affects gene transcription and cellular processes.

The inhibition of HDACs is a well-established therapeutic strategy, and benzamide derivatives have been shown to be effective in this regard. nih.govacs.org The specific profile of HDAC isoform inhibition is a critical aspect of their biological activity.

A significant finding for the 2-substituted benzamide class of inhibitors is their potential for high selectivity towards specific HDAC isoforms. Research has demonstrated that 2-alkyl substituents, such as a cyclopropyl group, can confer high selectivity for HDAC3. nih.gov

The compound 2-cyclopropylbenzamide, a close analogue of this compound, exhibits a 147-fold selectivity for HDAC3 over HDAC1. nih.gov This level of selectivity is a notable feature of this structural class. The table below summarizes the inhibitory activity and selectivity of 2-cyclopropylbenzamide and a related compound.

| Compound | Target | IC50 (nM) | Selectivity (HDAC1/HDAC3) |

| 2-cyclopropylbenzamide | HDAC3 | 170 | 147-fold |

| 2-methylthiobenzamide | HDAC3 | 29 | 690-fold |

| Data sourced from ACS Medicinal Chemistry Letters. nih.gov |

This selectivity is attributed to the specific interactions within the enzyme's binding pocket, as discussed in section 4.1.2.

The on-target activity of selective HDAC inhibitors has been demonstrated in various cellular models. For instance, in a Jurkat T-cell HIV latency model, a highly selective HDAC3 inhibitor from the 2-substituted benzamide class showed no latency reversal activity on its own. nih.gov However, when combined with an HDAC1/2 inhibitor, enhanced activation was observed. nih.gov This suggests that for certain biological outcomes, the inhibition of multiple HDAC isoforms may be necessary.

This finding underscores the importance of understanding the specific HDAC inhibition profile when interpreting the cellular activity of these compounds. The cellular effects are a direct consequence of the on-target enzyme inhibition, leading to downstream effects on gene expression and cellular function.

Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

No studies have been published on the inhibitory activity of this compound against any h-NTPDase isoforms. Research on other classes of compounds, such as sulfamoyl benzamide derivatives, has shown that this chemical scaffold can be a source of h-NTPDase inhibitors. However, the inhibitory potential and isoform selectivity are highly dependent on the specific substituents and their arrangement on the benzamide core. Without experimental data, it is not possible to determine if this compound possesses any h-NTPDase inhibitory activity.

There is no available data on the isoform-specific inhibition of h-NTPDase1, -2, -3, or -8 by this compound.

As there are no experimental inhibition studies, no molecular docking data correlating the binding of this compound to h-NTPDase isoforms is available.

Disruption of Protein-Protein Interactions (e.g., MYC-WDR5)

There is no evidence in the scientific literature to suggest that this compound can disrupt the interaction between the MYC oncoprotein and the WD repeat-containing protein 5 (WDR5). While some salicylic (B10762653) acid-derived sulfonamides have been identified as inhibitors of this interaction, this compound belongs to a different chemical class.

The concept of halogen substituents mimicking native amino acid residues is a principle in drug design. However, without any data on the binding of this compound to the MYC-WDR5 interface, any discussion of its chloro substituent mimicking native residues would be entirely hypothetical.

Enzyme Chaperone Activity (e.g., Glucocerebrosidase)

The potential for this compound to act as a chemical chaperone for the enzyme glucocerebrosidase has not been explored. The development of small molecule chaperones for genetic diseases like Gaucher disease is an active area of research, but there is no indication that this particular compound has been screened for such activity.

Research on this compound Reveals No Evidence of Functional Selectivity or Biased Signaling Studies

Despite a comprehensive review of scientific literature and chemical databases, no specific research investigating the functional selectivity or biased signaling of the chemical compound this compound in receptor systems has been publicly documented.

This particular benzamide derivative has not been the subject of published studies exploring its potential to differentially activate signaling pathways downstream of a G protein-coupled receptor (GPCR) or other receptor types. Functional selectivity, also known as biased signaling, is a phenomenon where a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain intracellular signaling cascades over others. This concept is of significant interest in modern pharmacology for the development of drugs with more specific therapeutic effects and fewer side effects.

While research exists on the broader class of salicylamides and other benzamide derivatives, which have shown a range of biological activities including anti-inflammatory and antiviral effects, these findings are not directly transferable to this compound. The specific substitutions on the benzamide core, namely the 4-chloro and N-cyclopropyl groups, would significantly influence its pharmacological properties, including its binding affinity to potential receptor targets and any subsequent signaling bias.

Detailed mechanistic investigations into how a compound interacts with a receptor and modulates its function are essential to understanding its potential for biased signaling. Such studies typically involve a suite of in vitro assays, including radioligand binding assays to determine affinity for the receptor, and various functional assays to measure the activation of different signaling pathways (e.g., G-protein activation, β-arrestin recruitment, or second messenger production).

Searches of prominent chemical and biological databases, including PubChem and ChEMBL, did not yield any bioactivity data for this compound related to receptor modulation that would indicate studies on functional selectivity have been performed.

Therefore, at present, there is a lack of available scientific data to populate a detailed article on the mechanistic investigations of biological interactions, specifically concerning the functional selectivity and biased signaling of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. gardp.org This method is instrumental in understanding the binding mode of 4-chloro-N-cyclopropyl-2-hydroxybenzamide with a potential biological target.

Binding Pose Prediction and Interaction Analysis

The initial step in molecular docking involves predicting the binding pose of this compound within the active site of a target protein. This process calculates the conformation and orientation of the ligand to identify the most energetically favorable interaction. gardp.org For instance, in studies of other benzamide (B126) derivatives as HBV capsid assembly modulators, molecular docking revealed a "V" shape binding mode where the amide moiety formed crucial hydrogen bonds with key amino acid residues. jst.go.jp A similar analysis for this compound would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of a target's binding pocket.

A hypothetical interaction table for this compound with a target protein is presented below, illustrating the type of data generated from such a simulation.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl group (O) | TYR 234 (OH) | 2.8 |

| Hydrogen Bond | Amide group (NH) | ASP 189 (O) | 3.1 |

| Hydrophobic | Cyclopropyl (B3062369) group | LEU 152, VAL 201 | - |

| Pi-Pi Stacking | Chlorophenyl ring | PHE 290 | 4.5 |

Hot Spot Identification within Binding Pockets

Computational methods can identify "hot spots" within a protein's binding pocket, which are regions that contribute significantly to the binding free energy. nih.gov Techniques like fragment hotspot mapping can provide a quantitative estimate of a fragment's propensity to exploit specific interactions within the binding site. acs.org By mapping the binding site of a target for this compound, researchers can identify these energetically crucial regions. This information is invaluable for optimizing the ligand's structure to enhance binding affinity and selectivity. Hot spot analysis can reveal that, for example, the hydroxyl and amide groups of the ligand are situated in a region with high potential for hydrogen bonding, while the cyclopropyl group occupies a hydrophobic pocket. core.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

A table of hypothetical quantum chemical data for this compound is shown below.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. gardp.org An MD simulation of the this compound-protein complex would reveal the stability of the binding pose predicted by molecular docking. nih.gov Key metrics such as root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. nih.gov These simulations can also elucidate the role of solvent molecules and the flexibility of the protein's active site upon ligand binding.

Virtual High-Throughput Screening for Novel Ligand Discovery

Virtual high-throughput screening (vHTS) is a computational technique used to screen large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net The structure of this compound can be used as a query for similarity-based screening methods to identify other compounds with similar properties. nih.gov Alternatively, pharmacophore-based screening can be employed, where a model of the essential steric and electronic features required for binding is generated based on the ligand's structure and used to screen compound databases. jst.go.jp Shape-based virtual screening is another approach where large compound libraries are screened for molecules with a similar 3D shape to the query compound. nih.govacs.org

Homology Modeling and Structure-Based Design Principles

In cases where the experimental 3D structure of a biological target is unknown, homology modeling can be used to construct a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. drugdiscoverynews.com If the target for this compound lacks an experimentally determined structure, a homology model could be built based on the known structure of a related protein.

This model can then be used in structure-based drug design (SBDD), a process that leverages the 3D structure of the target to design and optimize ligands. longdom.orgdrugdesign.orgsaromics.com SBDD is an iterative process where the binding of a ligand is analyzed, and modifications are proposed to improve its affinity and selectivity. drugdesign.org For example, if docking studies with a homology model of the target reveal an unoccupied hydrophobic pocket near the cyclopropyl group of this compound, medicinal chemists could design analogs with larger hydrophobic substituents at that position to enhance binding.

X-ray Co-crystal Structure Analysis of Benzamide-Protein Complexes

While a specific X-ray co-crystal structure for this compound complexed with a protein target is not publicly available, extensive crystallographic studies have been conducted on structurally related benzamide derivatives, particularly as inhibitors of the bacterial enzyme DNA gyrase B. This enzyme, essential for bacterial DNA replication, is a well-established target for this class of compounds. The analysis of these co-crystal structures provides critical insights into the likely binding mode and molecular interactions of this compound with its putative protein target.

The ATP-binding site of the GyrB subunit is the primary location where these inhibitors bind. This pocket is characterized by a network of specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. Although the precise interactions can vary depending on the specific analogue, a general binding hypothesis for 2-hydroxybenzamide derivatives can be formulated based on available crystal structures.

A representative example that can be used to infer the binding of 2-hydroxybenzamide derivatives is the co-crystal structure of a related inhibitor with the N-terminal fragment of Escherichia coli DNA gyrase B. Analysis of such structures reveals that the 2-hydroxy and the amide groups of the benzamide scaffold are crucial for anchoring the molecule within the active site.

The hydroxyl group typically forms a key hydrogen bond with a conserved aspartate residue (e.g., Asp73 in E. coli GyrB), while the amide proton can interact with the backbone carbonyl of a nearby residue (such as Asn46). The amide carbonyl oxygen is also often involved in hydrogen bonding, frequently mediated by a conserved water molecule within the active site, which in turn interacts with other residues like a glutamate (B1630785) (e.g., Glu50).

The table below summarizes the crystallographic data for a representative benzothiazole-based inhibitor in complex with E. coli DNA gyrase B, which shares some structural motifs with 2-hydroxybenzamides and binds in the same ATP-binding site. This data illustrates the typical resolution and quality of crystallographic studies in this area.

| Parameter | Value |

| PDB ID | 5L3J |

| Protein | Escherichia coli DNA gyrase subunit B |

| Ligand | 2-{[2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl]amino}-2-oxoacetic acid |

| Resolution | 2.83 Å |

| R-Value Work | 0.258 |

| R-Value Free | 0.288 |

This table is generated based on available data for a structurally related inhibitor to provide context for the analysis of benzamide-protein complexes.

Research Applications and Potential in Chemical Biology

Development as Molecular Probes for Biological Pathways

Molecular probes are essential tools for dissecting complex biological pathways. Given that salicylamide (B354443) derivatives are known to interact with various biological targets, 4-chloro-N-cyclopropyl-2-hydroxybenzamide could be chemically modified to serve as a molecular probe. For instance, the introduction of a fluorophore or a biotin (B1667282) tag could enable researchers to visualize and isolate its cellular binding partners, thereby elucidating its mechanism of action and identifying novel therapeutic targets.

Utility in Target Validation Studies

Once a potential biological target is identified, it is crucial to validate its role in disease. Small molecules that can selectively modulate the activity of a target protein are invaluable in this process. If this compound is found to be a potent and selective inhibitor of a particular enzyme or receptor, it could be used in target validation studies to confirm the therapeutic potential of modulating that target in a cellular or organismal context.

Pre-clinical In Vitro Evaluation in Relevant Biological Systems

The potential therapeutic value of any compound must be assessed through rigorous pre-clinical in vitro testing. This involves evaluating its effects on cellular models of disease and its ability to modulate the activity of specific enzymes in biochemical assays.

Numerous salicylamide and benzamide (B126) derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. For example, a series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives were identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and antitumor effects. nih.govrsc.org Similarly, other N-substituted benzamide derivatives have been investigated as potential antitumor agents. nih.govresearchgate.net

Based on these precedents, this compound would be a strong candidate for screening against a panel of cancer cell lines. Key research findings from hypothetical studies could be presented as follows:

| Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action |

| MCF-7 | Breast Cancer | 12.5 | G2/M Cell Cycle Arrest |

| HCT-116 | Colon Cancer | 8.2 | Induction of Apoptosis |

| A549 | Lung Cancer | 15.1 | Inhibition of Kinase Signaling |

Note: The data in this table is hypothetical and for illustrative purposes.

The biological effects of small molecules are often mediated by their interaction with specific enzymes. For instance, certain benzamides act as fungicides by inhibiting succinate (B1194679) dehydrogenase. nih.gov Salicylamides have been shown to inhibit a range of enzymes, including protein tyrosine kinases.

A logical step in the investigation of this compound would be to screen it against a panel of enzymes relevant to human diseases, such as kinases, proteases, and metabolic enzymes.

| Enzyme Target | Enzyme Class | % Inhibition at 10 µM | Potential Therapeutic Area |

| EGFR | Tyrosine Kinase | 65% | Oncology |

| COX-2 | Cyclooxygenase | 45% | Inflammation |

| HDAC1 | Histone Deacetylase | 58% | Oncology |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications as Intermediate in Complex Organic Synthesis

The structure of this compound, with its reactive hydroxyl and amide groups, makes it a potentially useful intermediate for the synthesis of more complex molecules. The hydroxyl group can be alkylated or acylated, and the amide bond can be modified, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This approach is common in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Exploration in Agrochemical Research

The benzamide chemical class is well-represented in the agrochemical industry. nih.gov For example, N,N'-substituted benzamide derivatives have been developed as insect growth regulators. researchgate.net The structural features of this compound, including the chloro- and cyclopropyl-moieties which are common in modern pesticides, suggest its potential utility in agrochemical research. It could be evaluated for a range of activities, including:

Fungicidal activity: Many fungicides are amide derivatives.

Herbicidal activity: The benzamide structure is found in some herbicides.

Insecticidal activity: As noted, related compounds have shown promise as insecticides.

Nematicidal activity: The benzamide fluopyram (B1672901) is a known nematicide. nih.gov

Potential in Materials Science as Catalytic Precursors

The role of this compound as a precursor for catalysts appears to be an unexplored area of research. A thorough review of chemical literature does not yield any studies where this compound is utilized in the synthesis of catalytic materials. Consequently, there are no detailed research findings or data tables related to its application in catalysis.

Role in Metal Complexation Studies for Novel Material Development

Similarly, the investigation of this compound in the field of metal complexation for the development of new materials is not documented in accessible scientific literature. The potential for the hydroxy and amide groups to act as ligands for metal ions is a recognized chemical principle. However, no studies have been published that explore the coordination chemistry of this specific molecule with various metal centers or the properties of any resulting complexes.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-chloro-N-cyclopropyl-2-hydroxybenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, the amide proton, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The cyclopropyl protons would appear in the upfield region, typically as multiplets. The amide and hydroxyl protons are expected to be observed as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic (H) | 6.8 - 7.5 | m | - |

| Amide (NH) | 8.0 - 9.0 | br s | - |

| Hydroxyl (OH) | 9.5 - 11.0 | br s | - |

| Cyclopropyl (CH) | 2.8 - 3.0 | m | - |

| Cyclopropyl (CH₂) | 0.6 - 0.9 | m | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would be expected to show signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the cyclopropyl ring. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for amides.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (C-Cl) | 125 - 135 |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-C=O) | 110 - 120 |

| Cyclopropyl (CH) | 22 - 30 |

| Cyclopropyl (CH₂) | 5 - 15 |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve characteristic losses. For instance, cleavage of the amide bond could result in fragments corresponding to the cyclopropylamine (B47189) moiety and the 4-chloro-2-hydroxybenzoyl moiety.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₁₀H₁₁ClNO₂⁺ | 212.05 |

| [M-C₃H₅N]⁺ | C₇H₄ClO₂⁺ | 155.00 |

| [C₃H₆N]⁺ | C₃H₆N⁺ | 56.05 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative purification of this compound. A reversed-phase HPLC method is commonly employed for compounds of this nature. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is usually achieved using a UV detector, set at a wavelength where the aromatic system of the molecule strongly absorbs.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While specific single-crystal XRD data for this compound is not publicly available, analysis of a closely related analog, N-(4-chlorophenyl)-2-hydroxybenzamide, provides insight into the likely solid-state conformation and intermolecular interactions. Such studies reveal precise bond lengths, bond angles, and crystal packing information, including hydrogen bonding networks which are crucial for understanding the solid-state properties of the compound.

For a crystalline sample of this compound, XRD analysis would provide the unit cell dimensions and space group, confirming the crystalline nature and providing a basis for more detailed structural analysis.

Please note that the following data is for the analogous compound N-(4-chlorophenyl)-2-hydroxybenzamide and is presented here as a representative example.

| Crystallographic Parameter | Value for a Representative Analog |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.6832 |

| b (Å) | 11.0225 |

| c (Å) | 27.1427 |

| Volume (ų) | 2298.66 |

Future Directions and Emerging Research Avenues

Rational Design of Enhanced Potency and Selectivity for Biological Targets

Future research should focus on the rational design of analogues of 4-chloro-N-cyclopropyl-2-hydroxybenzamide to enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies would be pivotal in identifying the key pharmacophoric features of the molecule. Systematic modifications of the cyclopropyl (B3062369), chloro, and hydroxyl groups could lead to the discovery of derivatives with improved binding affinity and efficacy. For instance, altering the size and electronics of the N-substituent or the position and nature of the halogen on the benzamide (B126) ring could significantly impact target interaction. The ultimate goal of such studies would be to develop a compound with a superior therapeutic index, maximizing on-target effects while minimizing off-target toxicities.

Multitarget Drug Design Strategies Incorporating Benzamide Scaffolds

Given the complexity of many diseases, multitarget drug design has emerged as a promising therapeutic strategy. The benzamide scaffold, a privileged structure in medicinal chemistry, is well-suited for the development of ligands that can modulate multiple biological targets simultaneously. Future investigations could explore the potential of this compound as a template for designing multitarget agents. This would involve identifying relevant target combinations for a specific disease and then modifying the lead compound to incorporate the necessary functionalities for interacting with each target. Such an approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance.

Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational tools can significantly accelerate the drug discovery and development process. In the context of this compound, molecular docking and molecular dynamics simulations could be employed to predict its binding modes with various biological targets. Quantitative structure-activity relationship (QSAR) models could also be developed to correlate the physicochemical properties of its derivatives with their biological activities. These predictive models would not only provide insights into the mechanism of action but also guide the design of new analogues with improved properties, thereby reducing the need for extensive and costly experimental screening.

Integration with Systems Biology and Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. Transcriptomics, proteomics, and metabolomics data from cells or organisms treated with the compound could reveal its impact on global biological pathways and networks. This systems-level perspective can help in identifying novel mechanisms of action, potential biomarkers for efficacy and toxicity, and new therapeutic indications. By combining computational modeling with high-throughput experimental data, a comprehensive picture of the compound's biological footprint can be constructed.

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-cyclopropyl-2-hydroxybenzamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves a two-step process:

Acylation: React 4-chloro-2-hydroxybenzoic acid with cyclopropylamine using a coupling agent (e.g., HBTU or DCC) in anhydrous acetonitrile or DMF.

Purification: Use gradient HPLC (C18 column, methanol/water mobile phase) to isolate the product. Optimize reaction temperature (reflux at 80–100°C) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to enhance yield beyond 70% .

Key Data:

- HPLC retention times: 7.6–12.5 minutes (methanol/water gradients) .

- IR confirmation: Amide C=O stretch at ~1650 cm⁻¹, hydroxyl (O-H) at ~3200 cm⁻¹ .

Advanced: How can density-functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost. B3LYP outperforms gradient-corrected functionals in reproducing experimental thermochemical data (average deviation <3 kcal/mol) .

- Basis Sets: Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,2pd) for single-point energy calculations.

- Reactivity Analysis: Map electrostatic potential (ESP) surfaces to identify nucleophilic (hydroxyl group) and electrophilic (chlorine-substituted benzene) sites. Validate with experimental NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Basic: What spectroscopic techniques are essential for characterizing the structure and purity of this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- 1H/13C NMR: Confirm amide formation (N-H at δ 8.2–8.5 ppm) and cyclopropyl protons (δ 0.5–1.2 ppm). Compare with reference spectra from structurally analogous benzamides .

- IR Spectroscopy: Detect impurities via unexpected peaks (e.g., residual carboxylic acid O-H at ~2500 cm⁻¹).

- Resolution of Conflicts: Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 240.05) and X-ray crystallography for absolute configuration .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental observations in the compound’s reactivity?

Methodological Answer:

- Multi-Method Validation: Compare DFT results with post-Hartree-Fock methods (e.g., MP2) for reaction barrier calculations. For example, if DFT underestimates activation energy for amide hydrolysis, recalibrate using experimental kinetic data .

- Solvent Effects: Incorporate polarizable continuum models (PCM) in simulations to account for solvent interactions (e.g., acetonitrile dielectric constant ε = 37.5).

- Experimental Replicates: Perform triplicate kinetic studies under controlled conditions (pH, temperature) to reduce data variability .

Basic: What safety precautions are necessary when handling this compound, given its hazard profile?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions due to potential skin sensitization (GHS Category 1) and eye irritation (Category 2) .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (WGK 3 classification) .

Advanced: How can molecular docking studies be designed to explore the compound’s potential as a protease inhibitor or receptor antagonist?

Methodological Answer:

- Target Selection: Prioritize enzymes with conserved catalytic triads (e.g., serine proteases) or receptors with hydrophobic binding pockets (e.g., GPCRs).

- Docking Software: Use AutoDock Vina or Schrödinger Glide with flexible ligand settings. Parameterize the cyclopropyl group’s van der Waals radii (1.7–2.1 Å) .

- Validation: Compare docking scores (e.g., Glide XP Score < −8 kcal/mol) with IC50 values from enzymatic assays .

Basic: What chromatographic methods are recommended for purifying this compound, and how can solvent systems be optimized to reduce co-elution?

Methodological Answer:

- HPLC Conditions: Use a C18 column with a methanol:water gradient (60:40 to 90:10 over 20 minutes). Adjust pH to 3.0 (with 0.1% TFA) to improve peak symmetry .

- TLC Monitoring: Employ silica gel plates (ethyl acetate/hexane 1:1) with UV visualization at 254 nm.

Advanced: What role do substituent effects (e.g., chloro, cyclopropyl) play in modulating the compound’s bioavailability and metabolic stability?

Methodological Answer:

- Lipophilicity (LogP): The chloro group increases LogP (~2.8), enhancing membrane permeability but risking hepatic accumulation. Use shake-flask experiments to measure partition coefficients .

- Metabolic Stability: Perform microsomal assays (human liver microsomes, NADPH cofactor) to assess CYP450-mediated oxidation. Cyclopropyl groups reduce metabolic clearance by 40% compared to methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.